molecular formula C13H17BF2O2 B1469392 2,5-Difluoro-4-methylphenylboronic acid pinacol ester CAS No. 1116681-97-0

2,5-Difluoro-4-methylphenylboronic acid pinacol ester

Cat. No. B1469392
M. Wt: 254.08 g/mol
InChI Key: RMMPOFYZRFLCIV-UHFFFAOYSA-N
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Description

“2,5-Difluoro-4-methylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1116681-97-0 and Molecular Weight: 254.08 . It is a white solid and is often used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “2,5-Difluoro-4-methylphenylboronic acid pinacol ester” is represented by the Linear Formula: C13H17BF2O2 . The InChI Code is 1S/C13H17BF2O2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .


Chemical Reactions Analysis

Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

“2,5-Difluoro-4-methylphenylboronic acid pinacol ester” is a white solid . It has a molecular weight of 254.08 . The compound’s Linear Formula is C13H17BF2O2 , and its InChI Code is 1S/C13H17BF2O2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Results or Outcomes: The Suzuki–Miyaura coupling has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Suzuki–Miyaura Coupling

  • Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Results or Outcomes: The Suzuki–Miyaura coupling has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Suzuki–Miyaura Coupling

  • Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Results or Outcomes: The Suzuki–Miyaura coupling has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Future Directions

The future directions in the research and application of “2,5-Difluoro-4-methylphenylboronic acid pinacol ester” and similar boronic esters could involve the development of more efficient protocols for their synthesis and deboronation . Additionally, their use in new chemical transformations and coupling reactions could be explored .

properties

IUPAC Name

2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMPOFYZRFLCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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